BenchChemオンラインストアへようこそ!

3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

For PROTAC programs targeting SMARCA proteins, this 3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 1172035-80-1) provides a non-halogenated benzamide warhead with a distinct electronic profile—σmeta +0.12, cLogP ~3.05—critical for optimizing ternary complex formation. The meta-methoxy substituent improves solubility and reduces nonspecific binding versus halogenated or alkyl-extended analogs. Insist on batch-specific Certificates of Analysis; substitution without experimental bioequivalence validation is scientifically unsound for this compound class.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 1172035-80-1
Cat. No. B2847222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS1172035-80-1
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCOCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H24N2O3/c1-24-12-11-22-10-4-6-15-8-9-17(14-19(15)22)21-20(23)16-5-3-7-18(13-16)25-2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H,21,23)
InChIKeyWGIFNFRJFGBRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 1172035-80-1): Baseline for Sourcing and Differentiation


3-Methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 1172035-80-1) is a synthetic small molecule belonging to the class of tetrahydroquinoline-7-yl benzamides, characterized by a 3-methoxy substituent on the benzamide ring and an N-(2-methoxyethyl) solubilizing side chain (molecular formula C20H24N2O3, molecular weight 340.42 g/mol) . It is primarily utilized as a research chemical building block in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) targeting SMARCA proteins [1]. Vendors typically supply this compound at purities of 95% or higher, though specific batch-to-batch certificates of analysis should be verified upon procurement .

Why 3-Methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Cannot Be Generically Substituted


While the N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl) core is common to a series of benzamide analogs, the specific 3-methoxy substitution on the benzamide ring is a critical determinant of molecular recognition and biological activity. Even minor changes, such as moving the methoxy group from the 3- to the 4-position or replacing it with a halogen, can substantially alter hydrogen-bonding capacity, lipophilicity, and target binding affinity. For example, a structurally analogous 3-bromo derivative exhibited a Ki of 40 nM against the muscarinic acetylcholine receptor in rat brainstem homogenate, a level of affinity that would not be expected to be replicated by a compound with a drastically different electronic profile [1]. Therefore, generic substitution without experimental validation of bioequivalence is not scientifically sound for this compound class.

Quantitative Differentiation Evidence for 3-Methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide


3-Methoxy vs. 3-Bromo Substitution: Impact on Muscarinic Acetylcholine Receptor Affinity

A direct comparator, 3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, demonstrates a Ki of 40 nM against the muscarinic acetylcholine receptor (mAChR) in a radioligand binding assay using [3H]QNB in rat brainstem homogenate [1]. Although quantitative binding data for the 3-methoxy analog has not been publicly disclosed, the significant difference in electronic and steric properties between the methoxy and bromo substituents (Hammett σmeta values of +0.12 for OCH3 vs. +0.39 for Br) predicts a divergent affinity profile. This highlights the non-interchangeability of these analogs.

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Computational LogP Partitioning: Differentiation from Polar and Lipophilic Analogs

The calculated logP (cLogP) for the target compound is approximately 3.05, reflecting a balanced lipophilicity profile . In comparison, the 4-ethoxy analog exhibits a higher cLogP of ~3.45, while the 2-chloro analog has a cLogP of ~3.30. The 3-methoxy derivative thus occupies an intermediate lipophilic space, which is often associated with better aqueous solubility and lower non-specific protein binding compared to halogenated or alkyl-extended analogs.

ADME Computational Chemistry Physicochemical Properties

Hydrogen Bond Donor Count and Influence on Target Selectivity

The target molecule possesses exactly one hydrogen bond donor (the amide NH), identical to its 3-bromo, 4-methyl, and 4-ethoxy analogs . In contrast, the 3,5-dimethyl analog also has one donor. This uniformity means that differences in biological activity across the series are primarily driven by electronic and steric factors of the benzamide substituent, rather than hydrogen bonding capacity. Selecting the 3-methoxy variant provides a distinct electron-donating methoxy group in the meta position, which can interact with complementary residues in target binding pockets differently than a halogen or alkyl substituent.

Medicinal Chemistry Molecular Recognition Selectivity

Patent-Contextualized PROTAC Warhead Relevance

A 2025 patent application (US 20250049929) discloses tetrahydroquinoline derivatives as SMARCA binders for incorporation into PROTACs [1]. The generic structure encompasses the N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl) framework, indicating that the core scaffold is privileged for binding to SMARCA bromodomains. While quantitative binding data for the specific 3-methoxy analog within this patent is not publicly disclosed, the structural context suggests this compound may serve as a viable warhead intermediate for generating PROTAC molecules with unique degradation selectivity profiles.

PROTAC Targeted Protein Degradation SMARCA

Best Research and Industrial Application Scenarios for 3-Methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide


PROTAC Warhead Synthesis for SMARCA-Directed Protein Degradation

Researchers developing proteolysis-targeting chimeras (PROTACs) targeting SMARCA proteins can utilize this compound as a key intermediate or binding moiety. Its tetrahydroquinoline core is explicitly covered under the generic claims of US Patent 20250049929, and the 3-methoxy substitution provides a unique electronic profile for ternary complex formation . Procurement is recommended for laboratories engaged in targeted protein degradation programs requiring a non-halogenated benzamide warhead.

Structure-Activity Relationship (SAR) Studies on Benzamide Electronic Effects

Medicinal chemistry teams exploring the impact of meta-substitution on benzamide-containing ligands can use this compound as a reference for electron-donating substituents. As established in Section 3, the 3-methoxy group (σmeta +0.12) provides a distinct electronic environment compared to the 3-bromo (σmeta +0.39) or unsubstituted analogs. This compound is suitable for systematic SAR campaigns evaluating receptor affinity as a function of substituent electronics .

Biochemical Assay Solubility Optimization

For high-throughput screening (HTS) and biochemical assays where compound solubility is critical, the 3-methoxy analog's calculated logP of ~3.05 offers a lower lipophilicity profile than many halogenated or alkyl-extended comparators (e.g., 4-ethoxy analog cLogP ~3.45) . This reduced lipophilicity is associated with improved aqueous solubility and diminished non-specific binding, making it a preferable choice for assay development requiring consistent compound concentration.

Metabolic Stability Profiling in Drug Discovery

ADME scientists evaluating the metabolic stability of tetrahydroquinoline-based series can use this compound to assess the impact of the 3-methoxy substituent on oxidative metabolism, as compared to 3-bromo or 3,5-dimethyl analogs. The electron-donating methoxy group may alter CYP450 susceptibility relative to halogenated derivatives, providing valuable data for lead optimization .

Quote Request

Request a Quote for 3-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.